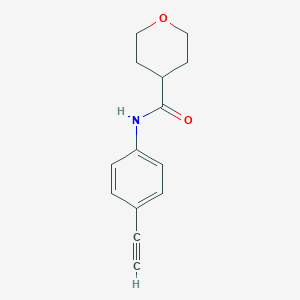

N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethynylphenyl)oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-11-3-5-13(6-4-11)15-14(16)12-7-9-17-10-8-12/h1,3-6,12H,7-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYDKWRAFFHBQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)NC(=O)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Tetrahydro-2H-pyran-4-carboxylic Acid

A patented method involves the catalytic substitution of 4-hydroxybutyric acid methyl ester with diazoacetic acid ethyl ester in the presence of Zn(OTf)₂ or related catalysts. This yields 4-(2-ethoxy-2-oxoethoxy)butyric acid methyl ester, which undergoes intramolecular nucleophilic substitution under basic conditions to form tetrahydro-3-oxo-2H-pyran-4-carboxylic acid methyl ester. Subsequent hydrolysis and decarboxylation yield tetrahydro-2H-pyran-4-carboxylic acid. Key reaction conditions include:

| Step | Reagents/Catalysts | Temperature | Yield (%) |

|---|---|---|---|

| S1 | Zn(OTf)₂, Et₃N | 0°C → RT | 78–85 |

| S2 | NaOH, H₂O/EtOH | Reflux | 90–95 |

Synthesis of 4-Ethynylaniline

4-Ethynylaniline is prepared via a Sonogashira coupling between 4-iodoaniline and trimethylsilylacetylene, followed by deprotection with tetrabutylammonium fluoride (TBAF). This method achieves >85% yield and high purity, as confirmed by GC-MS.

Amide Bond Formation Strategies

The coupling of tetrahydro-2H-pyran-4-carboxylic acid with 4-ethynylaniline is critical. Two predominant methods are employed:

Carbodiimide-Mediated Coupling

Using ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), this method activates the carboxylic acid for nucleophilic attack by the aniline’s amine group. Typical conditions include:

-

Molar Ratio : 1:1.2 (acid:amine)

-

Reaction Time : 12–16 hours at 25°C

-

Yield : 70–75%

One-Pot Catalytic Coupling

A novel approach utilizes ZnCl₂ as a Lewis acid catalyst in tetrahydrofuran (THF) at 60°C. This method avoids isolating the acid chloride intermediate, reducing steps and improving efficiency. Key advantages include:

-

Catalyst Loading : 5 mol%

-

Reaction Time : 6–8 hours

-

Yield : 82–88%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states. However, THF minimizes side reactions compared to DMF. Elevated temperatures (60–80°C) accelerate coupling but risk decomposition above 100°C.

Catalytic Systems

Comparative studies reveal Zn(OTf)₂ outperforms Cu(OAc)₂ in suppressing byproducts like N-acylurea. This is attributed to its stronger Lewis acidity and compatibility with ethynyl groups.

Characterization and Analytical Validation

Spectroscopic Analysis

Physical Properties

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents such as halogens or nitrating agents under appropriate conditions.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of saturated tetrahydropyran derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity: Compounds with similar structural motifs have demonstrated significant anticancer properties. For instance, derivatives of tetrahydropyran scaffolds have been evaluated for their ability to inhibit cancer cell proliferation. Specific analogs have shown cytotoxic effects against various cancer cell lines, including colorectal cancer cells (HCT-116), with IC50 values indicating potent activity.

- Antibacterial and Antiviral Properties: Research indicates that compounds within this class may exhibit enhanced activity against a range of bacterial strains, positioning them as potential lead compounds in antibiotic development.

| Compound | Type | IC50 (µM) | Activity |

|---|---|---|---|

| 4g | Anticancer | 75.1 | Inhibits HCT-116 proliferation |

| 4j | Anticancer | 85.88 | Inhibits HCT-116 proliferation |

2. Organic Synthesis

- N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including oxidation, reduction, and electrophilic substitution reactions.

3. Biochemical Probes

- The compound has been investigated for its potential as a biochemical probe in enzyme inhibition studies. Its ability to interact with specific molecular targets makes it suitable for probing biological pathways and mechanisms.

Case Studies

Antitumor Activity:

A study evaluated a series of pyran derivatives for their cytotoxic effects on cancer cell lines. Results indicated that specific analogs could inhibit cell growth effectively through mechanisms involving apoptosis induction and kinase inhibition.

Antibacterial Efficacy:

Another investigation focused on the antibacterial properties of pyran derivatives, revealing that certain compounds exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the tetrahydropyran moiety can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide with structurally related tetrahydro-2H-pyran-4-carboxamide derivatives, focusing on substituent effects, physicochemical properties, and reported applications.

Structural Analogues and Substituent Variations

N-(4-Cyano-tetrahydro-2H-pyran-4-yl) Derivatives

- Example: 1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide (Compound 9e) Key Features: A cyano (-CN) group at the 4-position of the pyran ring and a pyrazole-carboxamide substituent. Implications: The cyano group enhances electronegativity and may improve binding affinity to hydrophobic pockets in enzymes.

Dipeptidyl Peptidase 1 (DPP1) Inhibitors

- Example: AZ2 ((S)-4-amino-N-(1-cyano-2-(4'-cyanobiphenyl-4-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide) Key Features: An amino group on the pyran ring and a biphenyl-cyanomethyl substituent. Implications: The amino group increases hydrophilicity, while the biphenyl moiety enhances aromatic stacking. AZ2 is a potent DPP1 inhibitor, highlighting the role of tetrahydro-2H-pyran carboxamides in modulating enzyme activity .

N-Hydroxy Derivatives

- Example: 4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide Key Features: An N-hydroxy group (hydroxamic acid) and a sulfanylmethyl-chlorophenoxy substituent. Implications: The hydroxamic acid group enables metal chelation, making this compound a candidate for metalloenzyme inhibition (e.g., matrix metalloproteinases).

Aromatic and Heterocyclic Substituted Analogues

- Example: N-(5-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide Key Features: A 5-amino-2-methylphenyl substituent. Implications: The amino group enhances solubility and hydrogen-bonding capacity, while the methyl group provides steric hindrance. Such derivatives are often explored for kinase inhibition .

Physicochemical Properties and Structure-Activity Relationships (SAR)

The table below summarizes key properties of selected analogues:

Key Observations:

Ethynyl vs.

N-Hydroxy Substitution : Hydroxamic acid derivatives (e.g., ) exhibit distinct metal-binding properties, making them unsuitable for targets requiring neutral pH interactions but ideal for metalloenzymes.

Aromatic vs. Aliphatic Substituents : Compounds with biphenyl or methoxyphenyl groups (e.g., ) show enhanced aromatic stacking, whereas aliphatic substituents (e.g., cyclohexyl in ) prioritize hydrophobic interactions.

Biological Activity

N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydropyran ring fused with an ethynylphenyl group. Its chemical formula is , and it has been characterized for its interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate pathways involved in oxidative stress and cellular signaling mechanisms, although detailed mechanisms remain under investigation.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Anticancer Activity : It has shown promise in inhibiting the growth of various cancer cell lines. For example, it was tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range.

- Antimicrobial Properties : Research indicates potential antimicrobial effects against certain bacterial strains, suggesting a role in treating infections .

- Neuroprotective Effects : Some studies have pointed towards neuroprotective properties, potentially useful in neurodegenerative diseases .

Case Studies and Research Findings

-

Anticancer Studies : A study evaluated this compound's effect on cell proliferation in various cancer models. The compound exhibited a dose-dependent inhibition of cell growth, with particular efficacy noted against lung and breast cancer cell lines.

Cell Line IC50 (μM) A549 1.5 MCF-7 2.0 HT-29 1.8 - Antimicrobial Testing : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth effectively at concentrations ranging from 5 to 20 μg/mL.

- Neuroprotective Study : A research article highlighted the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis. The study utilized a model of oxidative stress induced by hydrogen peroxide, showing that treatment with the compound significantly reduced cell death compared to control groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide?

- Methodology : Synthesis typically involves multi-step reactions:

Ethynylphenyl Intermediate : Use Sonogashira coupling to introduce the ethynyl group to a phenyl precursor under Pd/Cu catalysis in THF/triethylamine .

Tetrahydropyran Carboxamide Formation : React the intermediate with tetrahydropyran-4-carbonyl chloride using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane .

Purification : Employ column chromatography (e.g., hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product .

- Key Parameters : Optimize reaction temperature (60–80°C for coupling) and catalyst loading (5 mol% Pd(PPh₃)₄) to minimize by-products.

Q. Which spectroscopic techniques are essential for characterizing N-(4-Ethynylphenyl)tetrahydro-2H-pyran-4-carboxamide?

- Methodology :

- 1H/13C NMR : Identify the ethynyl proton (δ ~2.8–3.2 ppm, singlet) and tetrahydropyran protons (δ 3.8–4.2 ppm, multiplet). Compare with analogous structures (e.g., δ 7.62 for aromatic protons in pyrazole derivatives ).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ with <3 ppm error) .

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹) .

Q. What are the typical reaction conditions for forming the ethynylphenyl-tetrahydropyran carboxamide linkage?

- Methodology :

- Coupling Reaction : Use EDCI/HOBt in DMF or DCM to activate the carboxylic acid for amide bond formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency at 25–40°C .

- Monitoring : Track progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) and quench with aqueous NaHCO₃ .

Advanced Research Questions

Q. How to optimize reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodology :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ for Sonogashira coupling; the latter may improve yield by 15% in THF .

- Solvent Effects : Compare DMF (higher polarity, slower reaction) vs. DCM (faster but lower solubility). Use microwave-assisted synthesis to reduce time (30 min vs. 6 h) .

- By-Product Analysis : Characterize impurities (e.g., deacetylated by-products) via LC-MS and adjust protecting groups (e.g., Boc for amine intermediates) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Overlapping Signals : Use 2D NMR (COSY, HSQC) to resolve aromatic/ethynyl proton overlap. For example, HSQC can correlate δ 3.0 (ethynyl) to carbon shifts at ~70 ppm .

- Crystallography : If NMR is inconclusive, grow single crystals via slow evaporation (acetone/water) and perform X-ray diffraction .

- Isotopic Labeling : Synthesize deuterated analogs to simplify 1H NMR interpretation (e.g., deuterated ethynyl groups) .

Q. How to design experiments to investigate the compound's mechanism of action in biological systems?

- Methodology :

- In Vitro Assays : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Compare IC₅₀ values with controls (e.g., cisplatin) .

- Binding Studies : Use surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., kinases) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.